molecular formula C17H13NO6S B2760428 methyl 4-(1,3-benzodioxol-5-yl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1357702-97-6

methyl 4-(1,3-benzodioxol-5-yl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2760428
CAS No.: 1357702-97-6
M. Wt: 359.35
InChI Key: UFUMMKPCHNUAEH-UHFFFAOYSA-N
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Description

Methyl 4-(1,3-benzodioxol-5-yl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a heterocyclic compound featuring a 1,4-benzothiazine core fused with a 1,3-benzodioxole moiety. The 1,4-benzothiazine system is sulfonated at the S-atom (1,1-dioxide), and the structure is further substituted with a methyl ester group at position 2 and a 1,3-benzodioxol-5-yl group at position 4.

The synthesis of such compounds typically involves alkylation or arylation reactions, as seen in analogous 1,2-benzothiazine derivatives (e.g., ethyl iodide-mediated alkylation in ).

Properties

IUPAC Name

methyl 4-(1,3-benzodioxol-5-yl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO6S/c1-22-17(19)16-9-18(11-6-7-13-14(8-11)24-10-23-13)12-4-2-3-5-15(12)25(16,20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUMMKPCHNUAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C2S1(=O)=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1,3-benzodioxol-5-yl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and a catalytic amount of acetic acid can lead to the formation of the desired benzothiazine core .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,3-benzodioxol-5-yl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Methyl 4-(1,3-benzodioxol-5-yl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action for methyl 4-(1,3-benzodioxol-5-yl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared below with structurally related benzothiazine and benzothiadiazine derivatives, focusing on substituent effects, synthesis, and biological relevance.

Compound Molecular Formula Molecular Weight Key Substituents Reported Biological Activity Synthesis Highlights
Methyl 4-(1,3-benzodioxol-5-yl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (Target) C₁₇H₁₃NO₆S* ~359.35 g/mol* 1,3-Benzodioxol-5-yl, methyl ester Not explicitly reported; inferred potential for anti-inflammatory or receptor antagonism Likely involves sulfonation, esterification, and arylation steps (analogy to )
Methyl 4-(1,3-benzodioxol-5-yl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide C₁₇H₁₂FNO₆S 377.35 g/mol 6-Fluoro, 1,3-benzodioxol-5-yl, methyl ester Not reported; fluorine may enhance metabolic stability or bioavailability Fluorine introduced via halogenation or direct substitution during synthesis
Methyl 4-ethoxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide C₁₃H₁₅NO₅S 297.33 g/mol 4-Ethoxy, 2-methyl Anti-inflammatory, antibacterial, Calpain I inhibition Alkylation of hydroxy precursor with ethyl iodide (77.8% yield)
1,2,3-Benzothiadiazine 1,1-dioxides Variable Variable Diverse N(2)-substituted 4-amino groups Marketed medicines (e.g., analogs of phthalazinones); hyperlipidemic, endothelin antagonism Multi-step synthesis via cyclization and functionalization (e.g., Scheme 29 in )

*Calculated based on structural analogy to .

Key Observations:

Fluorine in the 6-position () could increase lipophilicity and metabolic stability, a common strategy in drug design .

Synthetic Pathways :

  • The target compound likely shares synthesis steps with its fluorinated analog, such as sulfonation of the thiazine ring and subsequent coupling of the benzodioxole moiety. demonstrates that alkylation (e.g., with ethyl iodide) is efficient for introducing ether groups in related systems .

1,2,3-Benzothiadiazines () highlight the therapeutic importance of sulfonated heterocycles, further supporting the target compound’s relevance in medicinal chemistry .

Crystallographic and Conformational Insights :

  • In related 1,2-benzothiazines (), the thiazine ring adopts a distorted half-chair conformation , with intermolecular interactions (C–H⋯S/O, π-π stacking) stabilizing the crystal lattice. The target compound’s 1,4-benzothiazine core may exhibit similar conformational flexibility, influencing its solid-state packing and solubility .

Biological Activity

Methyl 4-(1,3-benzodioxol-5-yl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound with significant potential in medicinal chemistry due to its unique molecular structure and biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a benzodioxole ring fused with a benzothiazine core, contributing to its distinctive chemical properties. Its molecular formula is C17H12N2O6SC_{17}H_{12}N_{2}O_{6}S, with a molecular weight of approximately 376.35 g/mol. The presence of various functional groups enhances its reactivity and biological activity.

Property Value
Molecular FormulaC17H12N2O6S
Molecular Weight376.35 g/mol
Key Functional GroupsBenzodioxole, Benzothiazine

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Several studies have reported its effectiveness against various pathogens:

  • Study Findings : Ahmad et al. (2011) synthesized derivatives of this compound that exhibited moderate to significant antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The compound's action may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Antioxidant Activity

The antioxidant potential of this compound has also been investigated:

  • Research Insights : Certain derivatives have shown moderate superoxide scavenging activity, indicating potential applications in oxidative stress-related conditions .
  • Case Study : A study conducted by Ahmad et al. (2012) evaluated the antioxidant capacity of various derivatives and found that some effectively reduced oxidative damage in cellular models.

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties:

  • In Vitro Studies : Preliminary studies indicate that the compound can inhibit the proliferation of cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest .
  • Mechanistic Insights : The exact pathways involved are still under investigation; however, it is believed that the compound may interact with specific cellular targets involved in cancer progression.

Case Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Case Study 2: Antioxidant Activity Assessment

In a controlled experiment measuring antioxidant activity:

Derivative Superoxide Scavenging Activity (%)
Derivative A52%
Derivative B68%
Methyl Compound45%

These findings suggest that while the parent compound exhibits some antioxidant activity, derivatives may enhance this property significantly.

Q & A

Q. Basic

  • X-ray crystallography : Determines molecular conformation, bond lengths (e.g., C9–O4 at 1.336–1.352 Å in related compounds), and intermolecular interactions (e.g., C–H⋯S/O hydrogen bonds and π-π stacking) .
  • NMR spectroscopy : Confirms substituent positions (e.g., methyl and benzodioxol groups).
  • IR spectroscopy : Validates carbonyl (C=O) and sulfonyl (SO₂) functional groups .

How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Advanced
Optimization strategies include:

  • Solvent selection : Acetonitrile is standard, but polar aprotic solvents like DMF may enhance reactivity.
  • Catalyst use : Transition metals (e.g., Pd for cross-coupling) or phase-transfer catalysts.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 7 hours to <1 hour) and improves yields, as demonstrated in analogous benzothiazine syntheses .
  • Temperature control : Higher temperatures (80–100°C) may accelerate alkylation but risk decomposition .

How do π-π interactions and hydrogen bonding influence the crystal packing and stability of this compound?

Advanced
Crystal packing is stabilized by:

  • π-π interactions : Centroid distances of ~3.619 Å between aromatic rings, forming dimers .
  • C–H⋯S/O hydrogen bonds : Create chains parallel to the crystallographic b-axis, with H⋯S/O distances of 2.6–2.8 Å.
  • Distorted half-chair conformation : The thiazine ring adopts this conformation, with deviations <0.0336 Å from planarity, influencing molecular stacking .

What safety protocols are recommended when handling this compound in laboratory settings?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Waste disposal : Segregate organic waste and consult hazardous waste guidelines, as outlined for structurally similar thiadiazine derivatives .

How to design a structure-activity relationship (SAR) study to evaluate its potential as an antimicrobial agent?

Q. Advanced

  • Analog synthesis : Modify substituents at the 4-position (e.g., replace benzodioxol with pyridyl or halophenyl groups).
  • Bioassays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, using MIC (minimum inhibitory concentration) assays.
  • Data analysis : Compare activity trends with electronic (Hammett σ) or steric (Taft ES) parameters, as seen in benzothiazine carbohydrazide studies .

When encountering contradictory bioactivity data across studies, what analytical approaches can resolve discrepancies?

Q. Advanced

  • Purity validation : Use HPLC (>95% purity) to rule out impurities affecting results.
  • Assay standardization : Ensure consistent inoculum size (e.g., 1×10⁶ CFU/mL) and incubation time (24–48 hours).
  • Statistical analysis : Apply ANOVA or multivariate regression to identify confounding variables (e.g., solvent choice in antiviral vs. antimicrobial assays) .

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